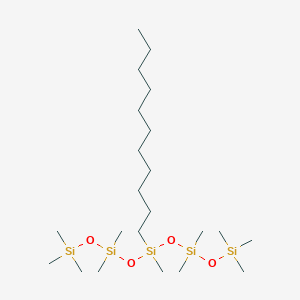
1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane is a siloxane compound with the molecular formula C11H34O4Si5. It is known for its unique structure, which includes multiple silicon-oxygen bonds. This compound is often used in various industrial applications due to its stability and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane typically involves the hydrolysis and condensation of organosilicon compounds. One common method is the hydrolysis of chlorosilanes followed by condensation to form the siloxane bonds. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the hydrolysis and condensation processes .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can convert it into simpler siloxane compounds.
Substitution: It can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, silanols, and substituted siloxanes. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: Its biocompatibility makes it useful in the development of biomaterials and medical devices.
Medicine: It is explored for drug delivery systems due to its stability and ability to form biocompatible coatings.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane involves its interaction with various molecular targets. Its siloxane backbone allows it to form stable interactions with other molecules, enhancing its effectiveness in applications such as coatings and drug delivery. The pathways involved include the formation of hydrogen bonds and van der Waals interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylpentasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylhexasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane
Uniqueness
1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane stands out due to its unique combination of thermal stability, hydrophobicity, and biocompatibility. These properties make it particularly suitable for applications in harsh environments and in the development of biocompatible materials .
Propiedades
Número CAS |
526201-34-3 |
|---|---|
Fórmula molecular |
C22H56O4Si5 |
Peso molecular |
525.1 g/mol |
Nombre IUPAC |
bis[[dimethyl(trimethylsilyloxy)silyl]oxy]-methyl-undecylsilane |
InChI |
InChI=1S/C22H56O4Si5/c1-13-14-15-16-17-18-19-20-21-22-31(12,25-29(8,9)23-27(2,3)4)26-30(10,11)24-28(5,6)7/h13-22H2,1-12H3 |
Clave InChI |
RLAAANJNMDPUDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC[Si](C)(O[Si](C)(C)O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)

![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)
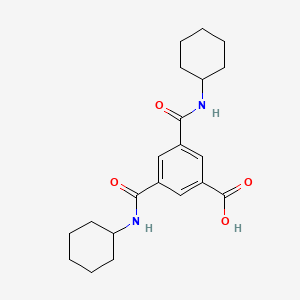
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
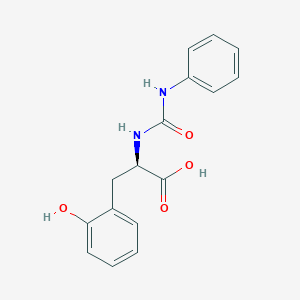
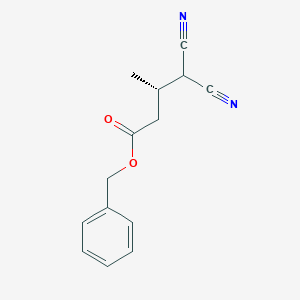
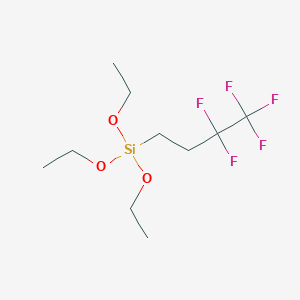
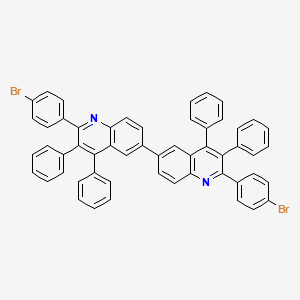
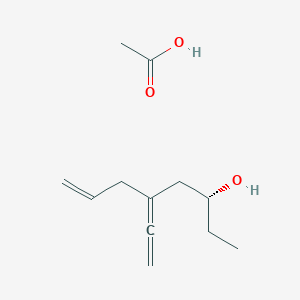
![Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane](/img/structure/B14218134.png)
![Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl-](/img/structure/B14218138.png)
